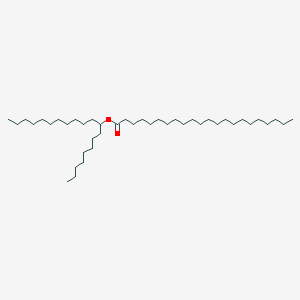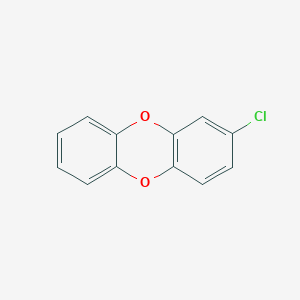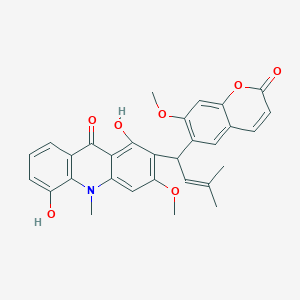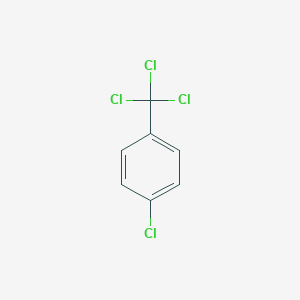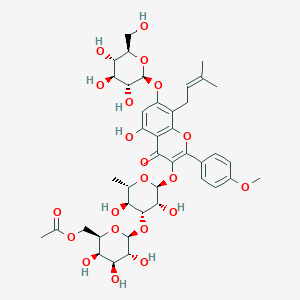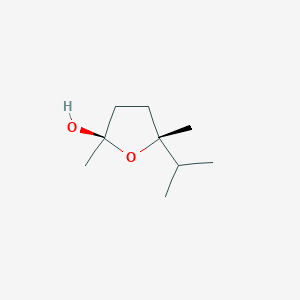
(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol, also known as DMPA, is a cyclic ether compound used in various scientific research applications. It is a chiral molecule, meaning it has two mirror-image forms that are not superimposable. DMPA is commonly used as a chiral building block in organic synthesis, and its unique structure has led to numerous applications in the field of chemistry.
Mechanism Of Action
The mechanism of action for (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is not fully understood, but it is believed to act as a chiral auxiliary in chemical reactions. In this role, it can help to control the stereochemistry of a reaction by selectively binding to one enantiomer over the other. Additionally, (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol may act as a Lewis acid, which can enhance the reactivity of certain substrates in chemical reactions.
Biochemical And Physiological Effects
(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has no known biochemical or physiological effects, as it is primarily used in chemical reactions and not as a drug or therapeutic agent.
Advantages And Limitations For Lab Experiments
One advantage of using (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol in lab experiments is its high chiral selectivity, which can help to produce enantiomerically pure products. Additionally, (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is relatively easy to synthesize and is readily available. However, one limitation of using (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is its relatively low solubility in water, which can make it difficult to use in certain reactions or applications.
Future Directions
There are several potential future directions for research involving (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol. One area of interest is the development of new synthetic methods for producing (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol and related compounds. Additionally, there is potential for using (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol as a chiral auxiliary in new types of chemical reactions or as a chiral ligand in asymmetric catalysis. Finally, (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol may have applications in the development of new chiral materials or as a chiral solvent in chemical reactions.
Synthesis Methods
(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol can be synthesized through a variety of methods, including the reaction of 2,5-dimethyl-2,5-hexanediol with an acid catalyst, or the reaction of 2,5-dimethylfuran with propylene oxide. The most common method for synthesizing (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol involves the reaction of 2,5-dimethylfuran with propylene oxide in the presence of a Lewis acid catalyst, such as boron trifluoride.
Scientific Research Applications
(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has been used in a variety of scientific research applications, including as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. It has also been used as a chiral solvent in chemical reactions, as well as a chiral stationary phase in chromatography. Additionally, (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has been used as a ligand in asymmetric catalysis, where it can selectively catalyze reactions between two enantiomers.
properties
CAS RN |
132561-68-3 |
|---|---|
Product Name |
(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol |
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2R,5R)-2,5-dimethyl-5-propan-2-yloxolan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-7(2)8(3)5-6-9(4,10)11-8/h7,10H,5-6H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
HOVKSJQSNQXLLJ-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)[C@]1(CC[C@](O1)(C)O)C |
SMILES |
CC(C)C1(CCC(O1)(C)O)C |
Canonical SMILES |
CC(C)C1(CCC(O1)(C)O)C |
synonyms |
2-Furanol,tetrahydro-2,5-dimethyl-5-(1-methylethyl)-,(2R-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



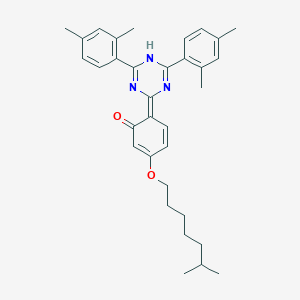

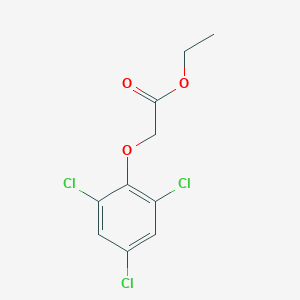
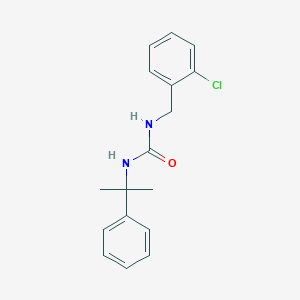
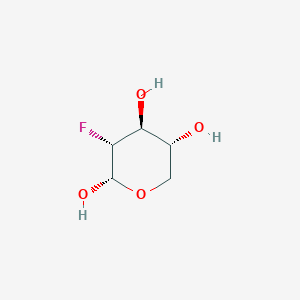
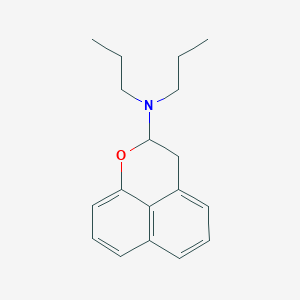
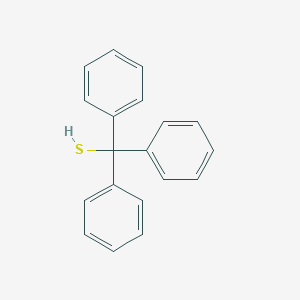
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)

